![molecular formula C7H13NO B1405021 2-Azabicyclo[3.1.1]heptane-1-methanol CAS No. 1392804-07-7](/img/structure/B1405021.png)
2-Azabicyclo[3.1.1]heptane-1-methanol
説明
“2-Azabicyclo[3.1.1]heptane-1-methanol” is a chemical compound that belongs to the class of organic compounds known as azabicycloheptanes . It is a type of bicyclic compound where one of the rings is a seven-membered ring and contains a nitrogen atom .
Synthesis Analysis
The synthesis of “2-Azabicyclo[3.1.1]heptane-1-methanol” can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of “2-Azabicyclo[3.1.1]heptane-1-methanol” is characterized by a seven-membered ring with a nitrogen atom . The bicyclic structure is a key feature of this compound .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “2-Azabicyclo[3.1.1]heptane-1-methanol” is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates .科学的研究の応用
Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes
This compound is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Synthesis of 3-Azabicyclo[3.1.1]heptanes
A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles has been developed . The mechanism, scope, and scalability of this transformation were studied .
Bioisosteres of Benzenes
Bicyclo[3.1.1]heptanes, including 2-Azabicyclo[3.1.1]heptane-1-methanol, have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors, a similar distance between substituents, and similar physicochemical properties .
Saturated Analogues of Pyridine
3-Azabicyclo[3.1.1]heptanes, which can be synthesized from 2-Azabicyclo[3.1.1]heptane-1-methanol, could be considered as saturated analogues of pyridine .
Drug Modification
The core of 2-Azabicyclo[3.1.1]heptane-1-methanol was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Synthesis of Diversely Functionalized Bicyclo[3.1.1]heptanes
2-Azabicyclo[3.1.1]heptane-1-methanol can be used as a versatile precursor of diversely functionalized bicyclo[3.1.1]heptanes .
将来の方向性
The future directions in the research and application of “2-Azabicyclo[3.1.1]heptane-1-methanol” could involve its use as a bioisostere in the development of new drugs . Its incorporation into the structure of the antihistamine drug Rupatidine instead of the pyridine ring has already shown promising results .
特性
IUPAC Name |
2-azabicyclo[3.1.1]heptan-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-6(4-7)1-2-8-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPQUUKDWPIDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[3.1.1]heptane-1-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




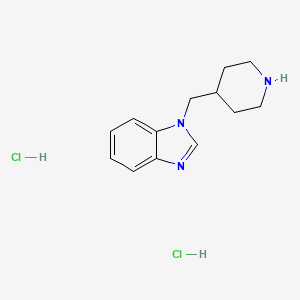
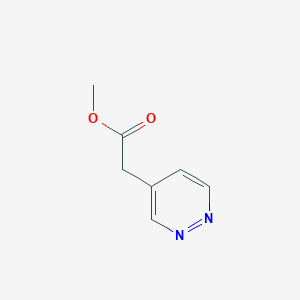
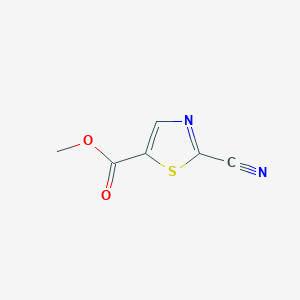

![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)

![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)
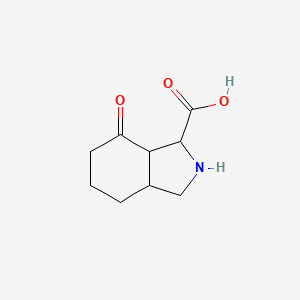

![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)
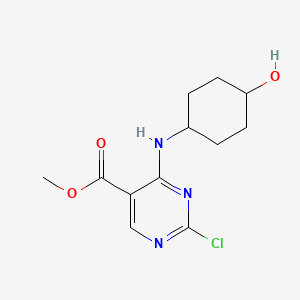
![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)
